molecular formula C7H11Cl3O2Si B1583383 3-(Trichlorosilyl)propyl methacrylate CAS No. 7351-61-3

3-(Trichlorosilyl)propyl methacrylate

Cat. No. B1583383
Key on ui cas rn: 7351-61-3
M. Wt: 261.6 g/mol
InChI Key: DOGMJCPBZJUYGB-UHFFFAOYSA-N
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Patent
US05250490

Procedure details

A 500 cc, 3-necked, round bottomed flask, equipped with a stirrer, thermometer, addition funnel, condenser and a nitrogen blow-by was charged with 138.6 grams of allyl methacrylate, which contained 50 ppm of hydroquinone inhibitor, 0.14 gm of Ionol™ (2,6-ditert-butyl-4-methylphenol) and 0.22 ml of a 3.8% chloroplatinic acid solution in a 1,2-dimethoxyethane/ethanol mixture. The flask contents were heated to 90° C. and dropwise addition of trichlorosilane (135.5 gm, 1 mol) over a 20 minute period with cooling gave an 85% yield of 3-methacryloxypropyltrichlorosilane.
Quantity
138.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
135.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
1,2-dimethoxyethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].C1(C=CC(O)=CC=1)O.CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.[Cl:34][SiH:35]([Cl:37])[Cl:36]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.COCCOC.C(O)C>[C:1]([O:6][CH2:7][CH2:8][CH2:9][Si:35]([Cl:37])([Cl:36])[Cl:34])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
138.6 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0.14 g
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Five
Name
Quantity
135.5 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Seven
Name
1,2-dimethoxyethane ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC.C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 cc, 3-necked, round bottomed flask, equipped with a stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel, condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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